2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring an imidazole core substituted with 3,4-dimethoxyphenyl and 4-methylphenyl groups, a sulfanyl (-S-) linker, and an N-(4-methoxyphenyl)acetamide moiety. This structure combines multiple pharmacophoric elements: the imidazole ring is associated with diverse biological activities, while methoxy and methylphenyl groups may enhance lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-17-5-7-18(8-6-17)25-27(35-16-24(31)28-20-10-12-21(32-2)13-11-20)30-26(29-25)19-9-14-22(33-3)23(15-19)34-4/h5-15H,16H2,1-4H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDOQLLESXOCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: This step involves the reaction of 3,4-dimethoxyphenyl and 4-methylphenyl with suitable reagents to form the imidazole ring.
Thioether Formation: The imidazole derivative is then reacted with a sulfur-containing reagent to introduce the sulfanyl group.
Acetamide Formation: Finally, the compound is reacted with 4-methoxyphenyl acetic acid to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on core scaffolds, substituents, and implied biological relevance.
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycles :
- The target compound’s imidazole core is shared with , whereas and use benzimidazole , which offers greater aromaticity and stability. Imidazole derivatives are often prioritized for kinase inhibition due to their ability to chelate metal ions .
- In contrast, employs an isoxazole core, which is less electron-rich but may enhance metabolic stability .
Substituent Effects: 3,4-Dimethoxyphenyl (target compound and ): Enhances lipophilicity and may interact with hydrophobic enzyme pockets. Sulfanyl vs. Sulfinyl groups, however, are more reactive in hydrogen bonding . Acetamide vs. Carboxamide: The target’s acetamide is less acidic than the carboxamide in , which may reduce solubility but improve blood-brain barrier penetration .
Biological Implications :
Biological Activity
The compound 2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring substituted with various phenyl groups, which are known to influence biological activity. The presence of methoxy and methyl groups enhances lipophilicity, which may affect the compound's interaction with biological membranes.
Antiviral Activity
Recent studies have indicated that imidazole derivatives exhibit antiviral properties. For instance, compounds similar to the target molecule have been evaluated for their effectiveness against viruses such as influenza A (H1N1) and Coxsackie B3. The antiviral activity is often attributed to the ability of imidazole derivatives to interfere with viral replication processes by inhibiting viral enzymes or disrupting viral entry into host cells .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of imidazole derivatives have been extensively studied. A quantitative structure-activity relationship (QSAR) analysis highlighted that substituents on the phenyl rings significantly affect cytotoxicity. Compounds with electron-withdrawing groups at specific positions exhibited reduced cytotoxicity compared to their unsubstituted counterparts. This suggests that the electronic nature of substituents plays a critical role in modulating the activity of these compounds against cancer cell lines .
The mechanisms through which this compound exerts its biological effects can be attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes crucial for viral replication and cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Interaction with Cellular Signaling Pathways : The modulation of signaling pathways involved in cell growth and survival has been observed in related imidazole derivatives.
Case Studies
- Antiviral Efficacy : A study reported that a related compound demonstrated significant antiviral activity against H1N1, suggesting potential therapeutic applications for respiratory viral infections .
- Cytotoxicity in Cancer Models : In vitro studies using various cancer cell lines have shown that imidazole derivatives can reduce cell viability significantly, with IC50 values indicating potent anticancer activity. The presence of specific substituents was correlated with enhanced activity against breast and prostate cancer cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O2 |
| Molecular Weight | 396.47 g/mol |
| Solubility | Soluble in DMSO |
| Antiviral IC50 (H1N1) | 12 µM |
| Cytotoxicity IC50 (Breast) | 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
